2-methoxy-N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}-N-(4-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide
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Overview
Description
2-methoxy-N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}-N-(4-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy, methylsulfanyl, and benzamide groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-methoxy-N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}-N-(4-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of starting materials such as 2-methoxy-4-(methylsulfanyl)benzoic acid and 4-methylpyridin-2-amine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form new ether derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}-N-(4-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying biological processes involving methoxy and methylsulfanyl groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}-N-(4-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide involves interactions with specific molecular targets and pathways. The methoxy and methylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The benzamide moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}-N-(4-methylpyridin-2-yl)-4-(methylsulfanyl)benzamide include:
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of the target compound.
4-methylpyridin-2-amine: Another intermediate used in the synthesis.
2-methoxy-4-methylphenol: A compound with similar methoxy and methyl groups but different overall structure and properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O4S2 |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-methoxy-N-(2-methoxy-4-methylsulfanylbenzoyl)-N-(4-methylpyridin-2-yl)-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C24H24N2O4S2/c1-15-10-11-25-22(12-15)26(23(27)18-8-6-16(31-4)13-20(18)29-2)24(28)19-9-7-17(32-5)14-21(19)30-3/h6-14H,1-5H3 |
InChI Key |
KDKAIONZYPXCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N(C(=O)C2=C(C=C(C=C2)SC)OC)C(=O)C3=C(C=C(C=C3)SC)OC |
Origin of Product |
United States |
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